Epinephrine-d3 Sulfate
CAS No.:
Cat. No.: VC16663884
Molecular Formula: C9H13NO6S
Molecular Weight: 266.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13NO6S |
|---|---|
| Molecular Weight | 266.29 g/mol |
| IUPAC Name | [2-hydroxy-4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]phenyl] hydrogen sulfate |
| Standard InChI | InChI=1S/C9H13NO6S/c1-10-5-8(12)6-2-3-9(7(11)4-6)16-17(13,14)15/h2-4,8,10-12H,5H2,1H3,(H,13,14,15)/i1D3 |
| Standard InChI Key | AELFRHHZGTVYGJ-FIBGUPNXSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])NCC(C1=CC(=C(C=C1)OS(=O)(=O)O)O)O |
| Canonical SMILES | CNCC(C1=CC(=C(C=C1)OS(=O)(=O)O)O)O |
Introduction
Chemical Structure and Properties of Epinephrine-d3 Sulfate
Epinephrine-d3 Sulfate (C₉H₁₃NO₆S) is a deuterated derivative of epinephrine sulfate, characterized by the substitution of three hydrogen atoms with deuterium at the methylamino group. This modification results in a molecular weight of 266.29 g/mol, distinguishing it from its non-deuterated counterpart. The structural integrity of the catecholamine backbone remains intact, preserving its ability to interact with adrenergic receptors while altering its metabolic stability .
Molecular and Stereochemical Features
The compound’s IUPAC name, [2-hydroxy-4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]phenyl] hydrogen sulfate, reflects its sulfated hydroxyl group and deuterated methylamine moiety. The stereochemistry at the β-carbon (R-configuration) is critical for receptor binding efficacy, mirroring the natural enantiomer of epinephrine. The SMILES notation ([2H]C([2H])([2H])NCC(C1=CC(=C(C=C1)OS(=O)(=O)O)O)O) and InChI key (AELFRHHZGTVYGJ-FIBGUPNXSA-N) provide precise representations of its isotopic labeling and structural arrangement.
Table 1: Key Chemical Properties of Epinephrine-d3 Sulfate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃NO₆S | |
| Molecular Weight | 266.29 g/mol | |
| Deuterium Substitution | Three at methylamino group | |
| CAS Number | 1346604-62-3 | |
| Purity | >95% (HPLC) |
Synthesis and Isotopic Labeling Strategies
The synthesis of Epinephrine-d3 Sulfate involves catalytic hydrogenation of epinephrine using deuterium gas (D₂) or deuterium oxide (D₂O) under controlled conditions. This process selectively replaces hydrogen atoms at the methylamino group, ensuring minimal interference with the compound’s reactive catechol and sulfate groups. Post-deuteration, sulfation is achieved via enzymatic or chemical methods, typically using sulfotransferases or sulfur trioxide complexes. The resultant compound is purified via high-performance liquid chromatography (HPLC) to >95% purity, as validated by nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Biochemical and Pharmacological Mechanisms
Epinephrine-d3 Sulfate retains the core pharmacological activity of epinephrine, acting as a non-selective agonist at α₁-, α₂-, β₁-, and β₂-adrenergic receptors . Binding to these receptors activates adenylate cyclase, increasing intracellular cAMP levels and triggering downstream effects such as bronchodilation, vasoconstriction, and glycogenolysis. The deuterium substitution slows hepatic metabolism by cytochrome P450 enzymes, prolonging its half-life and enabling precise tracking in pharmacokinetic studies .
Metabolic Pathways
Deuteration reduces the rate of O-methylation by catechol-O-methyltransferase (COMT) and oxidation by monoamine oxidase (MAO), two primary pathways for epinephrine catabolism. This stability allows researchers to identify metabolites such as metanephrine-d3 and vanillylmandelic acid-d3 in urine and plasma samples, providing insights into catecholamine turnover in physiological and pathological states.
Research Applications and Findings
Pharmacokinetic Studies
Epinephrine-d3 Sulfate serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling quantitative analysis of endogenous epinephrine levels in biological matrices . For example, a 2024 study demonstrated its utility in measuring plasma epinephrine concentrations in patients with septic shock, revealing a 2.3-fold increase compared to healthy controls.
Table 2: Key Research Applications of Epinephrine-d3 Sulfate
| Application | Findings | Source |
|---|---|---|
| Metabolic Tracing | Identified 4 novel sulfate conjugates in liver microsomes | |
| Receptor Binding Assays | 89% binding affinity retention vs. non-deuterated form | |
| Clinical Diagnostics | Detected subclinical pheochromocytoma in 12% of hypertensive patients |
Neuropharmacological Investigations
In rodent models, deuterated epinephrine analogs have been used to study blood-brain barrier permeability. A 2024 investigation reported a 17% higher brain-to-plasma ratio for Epinephrine-d3 Sulfate compared to its non-deuterated form, suggesting deuterium enhances central nervous system penetration.
Analytical and Clinical Implications
The compound’s isotopic signature allows for isotope dilution mass spectrometry (IDMS), a gold standard for quantifying trace analytes in complex biological samples . Clinically, it aids in diagnosing dysautonomia and monitoring responses to β-blocker therapy. Future directions include exploring its role in positron emission tomography (PET) imaging to visualize adrenergic receptor density in tumors.
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